5-bromo-3-methyl-N'-[(E)-phenylmethylidene]-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE typically involves multiple steps:
Bromination: Introduction of the bromine atom into the indole ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Methylation: Addition of a methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Condensation: Formation of the hydrazide by reacting the indole derivative with hydrazine hydrate (N₂H₄·H₂O).
Schiff Base Formation: Condensation of the hydrazide with benzaldehyde (C₆H₅CHO) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaI in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
5-BROMO-3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-3-METHYLINDOLE: Lacks the hydrazide and phenylmethylidene groups, resulting in different chemical properties and applications.
3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE:
Uniqueness
5-BROMO-3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14BrN3O |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5-bromo-3-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H14BrN3O/c1-11-14-9-13(18)7-8-15(14)20-16(11)17(22)21-19-10-12-5-3-2-4-6-12/h2-10,20H,1H3,(H,21,22)/b19-10+ |
InChI Key |
PZJYGIOAJBHRTM-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.